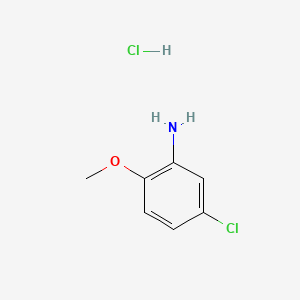
5-Chloro-2-methoxyaniline hydrochloride
Cat. No. B1584564
Key on ui cas rn:
4274-03-7
M. Wt: 194.06 g/mol
InChI Key: ASEYMHNCCXSHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08592629B2
Procedure details


Concentrated sulphuric acid (40 mL) was added to a mixture of 4-chloro-2-anisidine hydrochloride (20 g, 127 mmol), m-nitrobenzene sulfonic acid sodium salt (42.4 g, 190 mmol), boric acid (10 g, 161.8 mmol), ferrous sulfate (6.0 g, 21.5 mmol) and glycerol (400 mL) at room temperature. The mixture was heated at 140° C. for 30 minutes. The reaction mixture was diluted with water (500 mL) and the pH adjusted to 10 with 10% aqueous sodium hydroxide solution. DCM (1 L) was added, stirred for 30 minutes, filtered through celite and the layers separated. The aqueous layer was extracted with DCM (2×500 mL) and the combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 20% EtOAc in petroleum ether to yield the title compound as a liquid (14.2 g, 58%):


Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
42.4 g
Type
reactant
Reaction Step One


[Compound]
Name
ferrous sulfate
Quantity
6 g
Type
reactant
Reaction Step One





Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[ClH:6].Cl[C:8]1[CH:9]=[C:10]([NH2:16])[C:11](=[CH:14][CH:15]=1)[O:12][CH3:13].[Na+].[N+]([C:21]1C=C(S([O-])(=O)=O)C=[CH:25][CH:26]=1)([O-])=O.B(O)(O)O.[OH-].[Na+]>O.C(Cl)Cl.OCC(CO)O>[Cl:6][C:15]1[CH:8]=[C:9]2[C:10](=[C:11]([O:12][CH3:13])[CH:14]=1)[N:16]=[CH:25][CH:26]=[CH:21]2 |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(C(OC)=CC1)N
|
|
Name
|
m-nitrobenzene sulfonic acid sodium salt
|
|
Quantity
|
42.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
[Compound]
|
Name
|
ferrous sulfate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with DCM (2×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified with silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 20% EtOAc in petroleum ether
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=CC=NC2=C(C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.2 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
